molecular formula C11H13F3N2O6 B14751262 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

Cat. No.: B14751262
M. Wt: 326.23 g/mol
InChI Key: NKQNAEGJFNGCQR-XUTVFYLZSA-N
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Description

The compound 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione is a complex organic molecule that features a pyrimidine ring substituted with a trifluoroethyl group and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.

    Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethyl halides under basic conditions to substitute a hydrogen atom on the pyrimidine ring.

    Attachment of the sugar moiety: The sugar moiety can be introduced via glycosylation reactions, where the hydroxyl groups of the sugar react with the pyrimidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and substituted pyrimidine derivatives.

Scientific Research Applications

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets and altering their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione: Lacks the sugar moiety, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of both the trifluoroethyl group and the sugar moiety in 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione makes it unique. This combination of functional groups can enhance its stability, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F3N2O6

Molecular Weight

326.23 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H13F3N2O6/c12-11(13,14)3-16-1-4(9(20)15-10(16)21)8-7(19)6(18)5(2-17)22-8/h1,5-8,17-19H,2-3H2,(H,15,20,21)/t5-,6-,7-,8+/m1/s1

InChI Key

NKQNAEGJFNGCQR-XUTVFYLZSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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